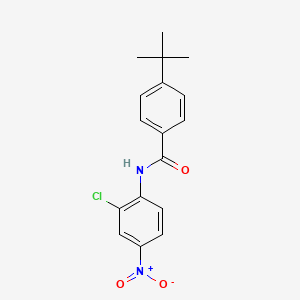![molecular formula C17H16FN3O B5070829 (4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5070829.png)
(4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is an organic compound that features a unique combination of a fluorobenzyl group, a methyl group, and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the fluorine atom and the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a carboxylic acid chloride under acidic conditions can yield the oxadiazole ring.
-
Introduction of the Fluorobenzyl Group: : The fluorobenzyl group can be introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with a suitable nucleophile to form the desired intermediate.
-
Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the fluorobenzyl intermediate. This can be achieved using various coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorobenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. The oxadiazole ring is known for its bioactivity, and the fluorobenzyl group can improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions, while the oxadiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine
- (4-Bromobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine
- (4-Methylbenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine
Uniqueness
Compared to its analogs, (4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new drugs and materials with improved performance.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-21(11-13-7-9-15(18)10-8-13)12-16-19-17(20-22-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGAWQYFFYDPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![N-(biphenyl-2-yl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5070754.png)
![4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
![N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine](/img/structure/B5070760.png)
![3-chloro-N-dibenzo[b,d]furan-3-yl-1-benzothiophene-2-carboxamide](/img/structure/B5070763.png)
![propyl 4-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5070766.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-3-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5070790.png)

methyl]amino}methyl)phenol](/img/structure/B5070819.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5070827.png)
![methyl 4-chloro-3-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5070842.png)


